
Application Notes and Protocols for Phenol-
Chloroform Extraction of DNA

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: Phenol

Cat. No.: B047542 Get Quote

A Foundational Method for High-Purity Nucleic Acid
Isolation
For decades, the phenol-chloroform extraction method has been a cornerstone of molecular

biology, revered for its ability to yield high-purity DNA suitable for a multitude of downstream

applications, from PCR and cloning to sequencing.[1][2][3] This application note provides a

detailed, in-depth guide for researchers, scientists, and drug development professionals,

moving beyond a simple recitation of steps to explain the fundamental principles and critical

nuances of this powerful technique.

The Principle: A Triphasic Approach to Purification
Phenol-chloroform extraction is a liquid-liquid extraction technique that separates molecules

based on their differential solubility in aqueous and organic phases.[1][4] The process begins

with the lysis of cells to release their contents, including DNA, RNA, proteins, lipids, and other

macromolecules.[5][6] An equal volume of a phenol-chloroform mixture is then added to the

aqueous cell lysate, and the mixture is emulsified.[1][4]

Upon centrifugation, the mixture separates into three distinct layers:

The Upper Aqueous Phase: This layer contains the hydrophilic DNA and RNA, as they are

soluble in this polar environment due to their charged phosphate backbones.[1][7]
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The Interphase: A thin, often white, layer of precipitated proteins forms between the aqueous

and organic phases.[1][4][8]

The Lower Organic Phase: This layer consists of the phenol-chloroform mixture and

contains the hydrophobic lipids and denatured proteins.[1][9]

The careful aspiration of the upper aqueous phase allows for the isolation of the nucleic acids

from the majority of cellular contaminants.[1]

The Reagents: A Symphony of Chemical Functions
Understanding the role of each component in the extraction buffer is critical to appreciating the

elegance and efficacy of this method.
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Reagent Function

Phenol

The primary denaturing agent for proteins.[5][9]

It disrupts the hydrogen bonds that maintain

protein structure, causing them to precipitate.[4]

The pH of the phenol is crucial; a slightly

alkaline pH (~7.8-8.0) ensures that DNA, with its

negatively charged phosphate backbone,

remains in the aqueous phase.[8][10] Acidic

phenol will cause DNA to partition into the

organic phase, a principle utilized for RNA

isolation.[1][10]

Chloroform

A protein denaturant that also solubilizes lipids.

[4][9] Being denser than phenol, it increases the

density of the organic phase, ensuring a sharp

and stable interface between the aqueous and

organic layers and preventing phase inversion.

[8][9][10]

Isoamyl Alcohol

Often included in the organic mixture as an anti-

foaming agent, preventing the formation of an

emulsion that can be difficult to separate.[9][10]

[11]

Salts (e.g., NaCl, Sodium Acetate, Ammonium

Acetate)

Used during the DNA precipitation step to

neutralize the negative charges on the

phosphate backbone of the DNA.[7][12] This

reduces the polarity of the DNA, making it less

soluble in the aqueous solution.[12]

Ethanol (or Isopropanol)

Added after the salt solution to precipitate the

DNA.[7][12] Ethanol is less polar than water,

and its addition reduces the dielectric constant

of the solution, allowing the positively charged

salt ions to interact with the negatively charged

DNA backbone, causing the DNA to precipitate

out of the solution.[7][12]
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70% Ethanol

Used to wash the DNA pellet after precipitation.

This step removes any residual salts and other

impurities that may have co-precipitated with the

DNA.[7][13]

TE Buffer or Nuclease-Free Water

Used to resuspend the final, purified DNA pellet.

[4][13] TE buffer (Tris-EDTA) helps to maintain a

stable pH and chelates divalent cations that can

be cofactors for DNases, thus protecting the

DNA from degradation.[11]

Visualizing the Workflow
The following diagram illustrates the key stages of the phenol-chloroform DNA extraction

process.

Phase Separation
DNA Precipitation

Cell Lysate
(DNA, RNA, Proteins, Lipids)

Add Phenol:Chloroform:
Isoamyl Alcohol (25:24:1) Vortex to Emulsify Centrifuge

Three Phases Form:
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2. Interphase (Protein)

3. Organic (Lipids/Phenol)

Transfer Aqueous Phase
to a New Tube

Add Salt
(e.g., Sodium Acetate) Add Cold 100% Ethanol Incubate at -20°C Centrifuge to Pellet DNA Wash Pellet with 70% Ethanol Air Dry Pellet Resuspend in TE Buffer

or Nuclease-Free Water Purified DNA
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Caption: Workflow of Phenol-Chloroform DNA Extraction and Precipitation.

Detailed Experimental Protocol
This protocol is a generalized procedure and may require optimization based on the starting

material.

Materials:

Cell or tissue sample

Lysis buffer (specific to sample type)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://bitesizebio.com/253/the-basics-how-ethanol-precipitation-of-dna-and-rna-works/
https://www.mpbio.com/ca/how-to-use-the-phenol-chloroform-extraction-method
https://microbenotes.com/protocol-phenol-chloroform-extraction-of-prokaryotic-dna/
https://www.mpbio.com/ca/how-to-use-the-phenol-chloroform-extraction-method
https://www.youtube.com/watch?v=6PXTOE8jPNQ
https://www.benchchem.com/product/b047542?utm_src=pdf-body
https://www.benchchem.com/product/b047542?utm_src=pdf-body-img
https://www.benchchem.com/product/b047542?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b047542?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Proteinase K (optional)

Phenol:Chloroform:Isoamyl Alcohol (25:24:1, pH 7.8-8.0)

Chloroform:Isoamyl Alcohol (24:1)

3M Sodium Acetate (pH 5.2) or 7.5M Ammonium Acetate

Ice-cold 100% Ethanol

70% Ethanol (prepared with nuclease-free water)

TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0) or nuclease-free water

Microcentrifuge tubes (1.5 mL or 2.0 mL)

Pipettes and sterile, nuclease-free tips

Microcentrifuge

Vortexer

Incubator or heat block

Procedure:

Sample Lysis:

Begin with your starting material (e.g., cell pellet, homogenized tissue) in a microcentrifuge

tube.[14]

Add an appropriate volume of lysis buffer and vortex to resuspend the sample.[4][15] If

your protocol calls for it, add Proteinase K to digest proteins and incubate at the

recommended temperature (e.g., 55°C) until lysis is complete.[4][15] The goal here is to

thoroughly break open the cells and nuclei to release the DNA.

Phenol-Chloroform Extraction:

Add an equal volume of phenol:chloroform:isoamyl alcohol to the cell lysate.[13][14]
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Vigorously vortex the tube for 30-60 seconds to create an emulsion.[13][14] This ensures

intimate contact between the aqueous and organic phases, facilitating the denaturation

and separation of proteins and lipids.

Centrifuge at maximum speed (e.g., 12,000 - 16,000 x g) for 5 minutes at room

temperature.[13][14][15] This will resolve the mixture into the distinct aqueous, interphase,

and organic layers.[1]

Carefully aspirate the upper aqueous phase and transfer it to a new, clean microcentrifuge

tube.[13][14] This is a critical step. Avoid disturbing the interphase, as it contains

denatured proteins that will contaminate your DNA sample.[1][16] It is better to sacrifice a

small amount of the aqueous phase to ensure purity.[16]

Chloroform Wash (Optional but Recommended):

To remove any residual phenol from the aqueous phase, add an equal volume of

chloroform:isoamyl alcohol (24:1).[8][14]

Vortex for 30 seconds and centrifuge at maximum speed for 2-5 minutes.[14]

Transfer the upper aqueous phase to a new, clean tube, again being careful to avoid the

lower organic phase.[14]

DNA Precipitation:

Add 1/10th volume of a salt solution (e.g., 3M Sodium Acetate, pH 5.2) to the aqueous

phase and mix gently.[11][17] The positive ions from the salt will neutralize the negative

charge of the DNA backbone.[7][12]

Add 2 to 2.5 volumes of ice-cold 100% ethanol and invert the tube several times to mix.[4]

[17] You may see the DNA precipitate as a white, stringy substance.

Incubate the mixture at -20°C for at least 30 minutes to overnight to facilitate complete

precipitation.[4][13] For very low concentrations of DNA, a longer incubation is

recommended.[17]

Pelleting and Washing the DNA:
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Centrifuge at maximum speed for 15-30 minutes at 4°C to pellet the precipitated DNA.[13]

[15]

Carefully decant or pipette off the supernatant without disturbing the DNA pellet, which

may or may not be visible.

Wash the pellet by adding 500 µL to 1 mL of 70% ethanol.[13] This removes co-

precipitated salts.

Centrifuge for 5 minutes at 4°C.[18]

Carefully remove the supernatant. It is important to remove as much of the ethanol as

possible. A brief spin can help collect residual liquid for removal.

Resuspension of DNA:

Air dry the pellet for 5-10 minutes at room temperature.[13] Do not over-dry the pellet, as

this can make it difficult to resuspend.

Resuspend the DNA in an appropriate volume of TE buffer or nuclease-free water.[4][13]

Pipette up and down gently to aid in dissolution.
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Issue Possible Cause Solution

Low DNA Yield Incomplete cell lysis.

Ensure complete lysis by

optimizing lysis buffer and

incubation time. Consider

mechanical disruption

methods.

pH of phenol is acidic.

Use phenol buffered to pH 7.8-

8.0 for DNA extraction.[10]

Acidic phenol will cause DNA

to partition to the organic

phase.[10]

Incomplete precipitation.

Increase incubation time at

-20°C. For very low DNA

concentrations, consider

adding a carrier like glycogen.

[14]

Contaminated DNA (Low

260/280 ratio)
Phenol contamination.

Perform a chloroform wash

after the phenol-chloroform

extraction to remove residual

phenol.[4][16] Be extremely

careful not to transfer any of

the interphase or organic

phase.

Protein contamination.

Ensure complete protein

denaturation and separation.

Repeat the phenol-chloroform

extraction until the interphase

is no longer visible.[4]

Phase Inversion

High salt or sucrose

concentration in the aqueous

phase increases its density.

Use a 1:1 mixture of phenol

and chloroform. The higher

density of chloroform will

prevent the organic phase

from inverting with the

aqueous phase.[8][10]
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DNA is Difficult to Resuspend Pellet was over-dried.

Avoid over-drying the pellet. If

resuspension is difficult,

incubate at 55-65°C for a short

period with gentle agitation.

Safety Precautions: A Non-Negotiable Requirement
Phenol and chloroform are hazardous chemicals and must be handled with extreme care.[19]

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and

appropriate gloves (nitrile gloves have a very short breakthrough time with chloroform, so

double-gloving or using specialized gloves is recommended).[20][21][22]

Fume Hood: All steps involving phenol and chloroform must be performed in a certified

chemical fume hood to avoid inhalation of toxic vapors.[19][20]

Waste Disposal: Phenol-chloroform waste is considered hazardous and must be disposed of

according to your institution's environmental health and safety guidelines.[19][20]

Spill Response: Be familiar with your lab's spill response procedures for hazardous

chemicals.[22]

Conclusion
The phenol-chloroform DNA extraction method, while requiring meticulous technique and

stringent safety precautions, remains a highly effective and reliable method for obtaining high-

purity DNA. Its enduring presence in the molecular biology toolkit is a testament to its

robustness and the quality of the nucleic acids it yields. By understanding the principles behind

each step and adhering to best practices, researchers can consistently achieve successful

DNA extractions for their critical downstream applications.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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